molecular formula C15H11Cl3INO2 B4112594 N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)propanamide

N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)propanamide

Cat. No.: B4112594
M. Wt: 470.5 g/mol
InChI Key: UXVSLTMXBNJQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)propanamide is an organic compound characterized by the presence of chloro, iodo, and dichlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-iodoaniline and 2,4-dichlorophenoxypropanoic acid.

    Amidation Reaction: The 2-chloro-4-iodoaniline is reacted with 2,4-dichlorophenoxypropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro or iodo groups.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide
  • N-(4-iodophenyl)-2-(2,4-dichlorophenoxy)propanamide
  • N-(2-chloro-4-iodophenyl)-2-(4-chlorophenoxy)propanamide

Uniqueness

N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)propanamide is unique due to the presence of both chloro and iodo substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with desired properties.

Properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3INO2/c1-8(22-14-5-2-9(16)6-12(14)18)15(21)20-13-4-3-10(19)7-11(13)17/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVSLTMXBNJQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)I)Cl)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 3
Reactant of Route 3
N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 4
Reactant of Route 4
N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 5
Reactant of Route 5
N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 6
Reactant of Route 6
N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.